(4-Chlorobiphenyl-3-yl)aceticacid
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Overview
Description
(4-Chlorobiphenyl-3-yl)acetic acid is an organic compound with the molecular formula C14H11ClO2 It is a derivative of biphenyl, where a chlorine atom is substituted at the 4-position of one phenyl ring, and an acetic acid group is attached to the 3-position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorobiphenyl-3-yl)acetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of (4-Chlorobiphenyl-3-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: (4-Chlorobiphenyl-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The acetic acid group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
(4-Chlorobiphenyl-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorobiphenyl-3-yl)acetic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Indole-3-acetic acid (IAA): A plant hormone with similar structural features but different biological functions.
4-Chloro-indole-3-acetic acid (4-Cl-IAA): A variant of IAA with a chlorine atom at the 4-position of the indole ring.
Uniqueness: (4-Chlorobiphenyl-3-yl)acetic acid is unique due to its biphenyl structure and the presence of both chlorine and acetic acid functional groups.
Properties
Molecular Formula |
C14H11ClO2 |
---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-(2-chloro-5-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H11ClO2/c15-13-7-6-11(8-12(13)9-14(16)17)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
InChI Key |
KBTGHEDFZUCQKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)CC(=O)O |
Origin of Product |
United States |
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